molecular formula C23H39NO2 B1662689 N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide CAS No. 157182-48-4

N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide

Cat. No. B1662689
M. Wt: 361.6 g/mol
InChI Key: HTNMZCWZEMNFCR-AQNSPSBUSA-N
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Description

“N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide” is a lipid molecule . Its systematic name is "N-(2-hydroxy-2S-methyl-ethyl)-5Z,8Z,11Z,14Z-eicosatetraenoyl amine" .


Synthesis Analysis

The synthesis of “N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide” could be related to the fatty acid amides, a family of lipids composed of two chemical moieties, a fatty acid and a biogenic amine linked together in an amide bond . This lipid family is structurally related to the endocannabinoid anandamide (N-arachidonoylethanolamine) and is frequently referred to as a family of endocannabinoid-related lipids .


Molecular Structure Analysis

The exact mass of “N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide” is 361.298079 . More detailed structural information is not available from the current search results.

Scientific Research Applications

Inhibition of Prostaglandin Synthase

N-(4-Hydroxyphenyl)arachidonoylamide (AM404), a derivative of arachidonic acid related to N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide, inhibits arachidonate oxygenation by prostaglandin endoperoxide synthase-1 and -2. This inhibition provides insights into the substrate metabolism and inactivation of prostaglandin synthase (Turman, Kingsley, & Marnett, 2009).

Hydrolysis of Endocannabinoids by Human Leukocytes

Research has shown that human leukocytes can hydrolyze 2-arachidonoyl-glycerol (2-AG), an endocannabinoid, and its metabolites. This hydrolysis is facilitated by a range of enzymes, highlighting the complex biochemical pathways involving compounds like N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide (Turcotte et al., 2019).

Pharmacological Modification of Endolipids

Modifications of the structure of endolipids, similar to N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide, affect their pharmacodynamic and pharmacokinetic properties. This includes changes in cannabinoid receptor affinity and stability against enzymatic hydrolysis (Appendino et al., 2006).

Antiproliferative Effects and Cellular Uptake

Compounds like N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide exhibit antiproliferative effects on certain cell types. The study of their uptake and interaction with cellular processes provides valuable insights into their potential therapeutic applications (Snyder et al., 2013).

Selective Inhibition of Enzymes

Certain derivatives of arachidonic acid, related to N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide, have been found to selectively inhibit enzymes like cyclooxygenase and lipoxygenase. This selective inhibition is significant for understanding the therapeutic potential of these compounds in treating various conditions (Miyata et al., 2001).

Involvement in Neurological Processes

Studies have demonstrated the involvement of compounds like N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide in neurological processes, such as the modulation of synaptic transmission and neurofibrillary tangles, which are key factors in diseases like Alzheimer's (Shoghi-Jadid et al., 2002).

Antimicrobial Activity

N-6, N-7, and N-9 fatty acids, which are structurally related to N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide, have shown antimicrobial activity against various oral microorganisms. This suggests potential applications in oral health (Huang, George, & Ebersole, 2010).

Pro-Angiogenic Mediator

N-arachidonoyl serine, a compound related to N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide, has been identified as a novel pro-angiogenic mediator. It shows potential in regulating endothelial functions and could have implications in treating diseases related to impaired angiogenesis (Zhang, Maor, Wang, Kunos, & Groopman, 2010).

Agonist-Directed Trafficking

Endocannabinoids like 2-arachidonoyl glycerol, structurally similar to N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide, demonstrate agonist-directed trafficking of response at CB2 receptors. This adds to the understanding of how these compounds can modulate intracellular effectors (Shoemaker, Ruckle, Mayeux, & Prather, 2005).

properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-[(2S)-2-hydroxypropyl]icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22(2)25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNMZCWZEMNFCR-AQNSPSBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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